molecular formula C19H19N3O2 B8504316 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid

4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid

Cat. No. B8504316
M. Wt: 321.4 g/mol
InChI Key: CBFPANOQJSIIQC-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A stirred solution of ethyl 3-(1-(isopropylamino)phthalazin-6-yl)-4-methylbenzoate (4 g, 11 mmol) (obtained by method D below) in ethanol/water (4:1) (50 mL) at RT was treated with potassium hydroxide (1 g, 23 mmol). The mixture was warmed to reflux and stirred for 2 h (M+1=322). The mixture was cooled to RT, then concentrated to remove the organic solvent. The mixture was diluted with 1 N aq. sodium hydroxide (20 mL), extracted with ether (2×50 mL). The combined ether extract was washed with 1N aq. sodium hydroxide (20 mL). The combined water layer was neutralized to pH 7 with conc. HCl. The white precipitate was collected and washed with water (20 mL), azotropically dried with toluene and placed under high vacuum to give 3-(1-(isopropylamino)phthalazin-6-yl)-4-methylbenzoic acid as pale yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]3[CH:16]=[C:17]([CH:23]=[CH:24][C:25]=3[CH3:26])[C:18]([O:20]CC)=[O:19])=[CH:12][CH:13]=2)[CH:8]=[N:7][N:6]=1)([CH3:3])[CH3:2].[OH-].[K+]>C(O)C.O>[CH:1]([NH:4][C:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]3[CH:16]=[C:17]([CH:23]=[CH:24][C:25]=3[CH3:26])[C:18]([OH:20])=[O:19])=[CH:12][CH:13]=2)[CH:8]=[N:7][N:6]=1)([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)NC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)OCC)C=CC1C
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
ethanol water
Quantity
50 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h (M+1=322)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
ADDITION
Type
ADDITION
Details
The mixture was diluted with 1 N aq. sodium hydroxide (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed with 1N aq. sodium hydroxide (20 mL)
CUSTOM
Type
CUSTOM
Details
The white precipitate was collected
WASH
Type
WASH
Details
washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
azotropically dried with toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)NC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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